Leu-Enkephalin (sulfated) H-Tyr(SO3H)-Gly-Gly-Phe-Leu-OH
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Overview
Description
Leu-Enkephalin (sulfated) H-Tyr(SO3H)-Gly-Gly-Phe-Leu-OH is a sulfated pentapeptide that belongs to the enkephalin family of endogenous opioid peptides. Enkephalins are naturally occurring peptides that play a crucial role in modulating pain and emotion by binding to opioid receptors in the nervous system. Leu-Enkephalin, specifically, contains the amino acid sequence tyrosine, glycine, glycine, phenylalanine, and leucine, with a sulfate group attached to the tyrosine residue.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Leu-Enkephalin (sulfated) typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid (leucine) to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The sulfation of the tyrosine residue is achieved by introducing a sulfating reagent, such as sulfur trioxide-pyridine complex, during the synthesis .
Industrial Production Methods
Industrial production of Leu-Enkephalin (sulfated) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
Leu-Enkephalin (sulfated) undergoes various chemical reactions, including:
Oxidation: The methionine residue in enkephalins can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: The sulfate group on the tyrosine residue can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles can be used to substitute the sulfate group.
Major Products Formed
Oxidation: Methionine sulfoxide derivatives.
Reduction: Free thiol-containing peptides.
Substitution: Peptides with modified tyrosine residues.
Scientific Research Applications
Leu-Enkephalin (sulfated) has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in neurotransmission and pain modulation.
Medicine: Explored as a potential therapeutic agent for pain management and neurological disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
Leu-Enkephalin (sulfated) exerts its effects by binding to opioid receptors, primarily the delta and mu receptors, in the central and peripheral nervous systems. This binding inhibits the release of neurotransmitters, leading to reduced pain perception and modulation of emotional responses. The sulfate group enhances the peptide’s stability and bioavailability, allowing for more effective interaction with the receptors .
Comparison with Similar Compounds
Similar Compounds
Met-Enkephalin: Another enkephalin peptide with methionine instead of leucine at the C-terminus.
Dynorphin: A larger opioid peptide that contains the Leu-Enkephalin sequence.
Beta-Endorphin: A longer peptide derived from pro-opiomelanocortin (POMC) that includes the Met-Enkephalin sequence.
Uniqueness
Leu-Enkephalin (sulfated) is unique due to the presence of the sulfate group on the tyrosine residue, which enhances its stability and bioavailability compared to non-sulfated enkephalins. This modification allows for more effective interaction with opioid receptors and potentially improved therapeutic properties .
Properties
IUPAC Name |
2-[[2-[[2-[[2-[[2-amino-3-(4-sulfooxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37N5O10S/c1-17(2)12-23(28(38)39)33-27(37)22(14-18-6-4-3-5-7-18)32-25(35)16-30-24(34)15-31-26(36)21(29)13-19-8-10-20(11-9-19)43-44(40,41)42/h3-11,17,21-23H,12-16,29H2,1-2H3,(H,30,34)(H,31,36)(H,32,35)(H,33,37)(H,38,39)(H,40,41,42) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLDZIPRMZWLPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)OS(=O)(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37N5O10S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
635.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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